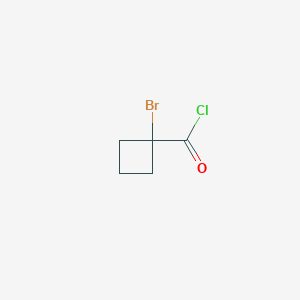
1-Bromocyclobutane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromocyclobutane-1-carbonyl chloride is a chemical compound with the CAS Number: 70339-23-0 . It has a molecular weight of 197.46 .
Molecular Structure Analysis
The InChI code for 1-Bromocyclobutane-1-carbonyl chloride is 1S/C5H6BrClO/c6-5(4(7)8)2-1-3-5/h1-3H2 . This indicates that the molecule consists of 5 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
1-Bromocyclobutane-1-carbonyl chloride has a molecular weight of 197.46 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Spirocyclic and Dispirocyclic Compounds
1-Bromocyclobutane-1-carbonyl chloride has been utilized in the synthesis of various spirocyclic and dispirocyclic compounds. For instance, it reacts with zinc in the presence of cyclobutanecarbonyl chloride to yield methyl 1-(cyclobutylcarbonyl)cyclohexanecarboxylate. Subsequent bromination leads to the formation of methyl 1-(1-bromocyclobutylcarbonyl)cyclohexanecarboxylate, which, upon reaction with zinc and aromatic aldehydes, yields 14-aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones (Shchepin et al., 2006). Similarly, methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates and related compounds have been shown to react with zinc and aromatic aldehydes to form various aryl-dispiro compounds, demonstrating the reagent's utility in creating structurally complex molecules (Kirillov & Melekhin, 2009).
Gas Phase Synthesis Techniques
Research also explores the efficient synthesis of 1-bromobutane and 1-chlorobutane from 1-butanol using a continuous-flow, gas-phase process. This method employs zinc chloride or a phosphonium salt supported on silica gel, demonstrating the potential for scalable and environmentally friendly synthesis approaches involving 1-bromocyclobutane-1-carbonyl chloride derivatives (Tundo & Selva, 2005).
Novel Compound Synthesis
The versatility of 1-bromocyclobutane-1-carbonyl chloride extends to the synthesis of novel compounds. It has been used as a precursor for the generation of naphthalenes, isoquinolines, and benzazocines via organometallic methodologies, showcasing its role in the construction of complex heterocyclic systems (Ramakrishna & Sharp, 2003).
Safety and Hazards
properties
IUPAC Name |
1-bromocyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClO/c6-5(4(7)8)2-1-3-5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIPVZQDLNPPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclobutane-1-carbonyl chloride | |
CAS RN |
70339-23-0 |
Source


|
| Record name | 1-bromocyclobutane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2633183.png)
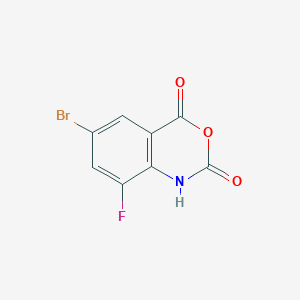
![1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2633187.png)
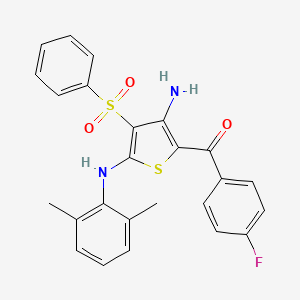
![4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2633189.png)
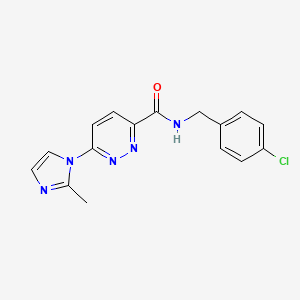


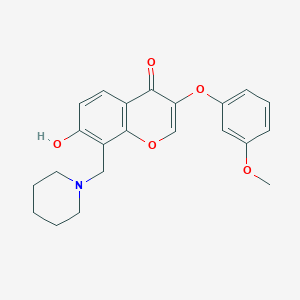
![[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B2633197.png)
![2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2633199.png)
![2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene](/img/structure/B2633201.png)
![2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2633203.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide](/img/structure/B2633205.png)